molecular formula C6H9ClO B14316317 3-Chlorohex-3-en-2-one CAS No. 108957-54-6

3-Chlorohex-3-en-2-one

Cat. No.: B14316317
CAS No.: 108957-54-6
M. Wt: 132.59 g/mol
InChI Key: SVUJNTYKTLXRKF-UHFFFAOYSA-N
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Description

3-Chlorohex-3-en-2-one is an organic compound with the molecular formula C6H9ClO It is characterized by the presence of a chlorine atom attached to the third carbon of a hexene chain, which also contains a ketone group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorohex-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of hex-3-en-2-one using trichloroisocyanuric acid (TCCA) as a chlorinating agent. The reaction typically occurs in the presence of a solvent such as dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, a continuous-flow Knoevenagel reaction employing polymer-supported dimethylamine catalyst can be used to obtain intermediates, which are then chlorinated using TCCA .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorohex-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogen Chloride: Used in addition reactions to form dichlorinated products.

    Nucleophiles: Such as hydroxide ions, used in substitution reactions.

Major Products:

Scientific Research Applications

3-Chlorohex-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its reactive functional groups.

    Industry: Utilized in the production of fragrances and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-chlorohex-3-en-2-one involves its reactive functional groups. The chlorine atom and the ketone group can participate in various chemical reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

    Hex-3-en-2-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    3-Bromohex-3-en-2-one: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.

Properties

CAS No.

108957-54-6

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

3-chlorohex-3-en-2-one

InChI

InChI=1S/C6H9ClO/c1-3-4-6(7)5(2)8/h4H,3H2,1-2H3

InChI Key

SVUJNTYKTLXRKF-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C(=O)C)Cl

Origin of Product

United States

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